

6-Hydroxynicotinic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *6-Hydroxynicotinic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid, a pivotal metabolite and chemical intermediate, holds significant interest across various scientific disciplines. This technical guide provides an in-depth analysis of its core chemical properties, synthesis methodologies, and biological significance. Detailed experimental protocols for both chemical and biosynthetic production are presented, alongside a visualization of its role in microbial metabolic pathways. This document serves as a comprehensive resource for professionals engaged in biochemical research and the development of novel therapeutics and agrochemicals.

Core Chemical and Physical Properties

6-Hydroxynicotinic acid is a derivative of nicotinic acid, characterized by a hydroxyl group at the 6th position of the pyridine ring.^{[1][2]} This substitution significantly influences its chemical reactivity and biological function.

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₃	[1] [3]
Molecular Weight	139.11 g/mol	[1] [2]
Monoisotopic Mass	139.026943022 Da	[2] [4]
IUPAC Name	6-oxo-1,6-dihydropyridine-3-carboxylic acid	[1] [5]
CAS Number	5006-66-6	[1]
Melting Point	>300 °C	
Appearance	Pale cream to brown powder	[5]
Synonyms	6-hydroxynicotinic acid, 2-Pyridone-5-carboxylic acid	[2]

Synthesis Methodologies and Experimental Protocols

The synthesis of **6-hydroxynicotinic acid** can be achieved through both traditional chemical routes and more sustainable biotechnological methods.

Chemical Synthesis from Methyl Coumalate

This protocol is adapted from a well-established organic synthesis procedure.[\[6\]](#)

Objective: To synthesize **6-hydroxynicotinic acid** from methyl coumalate.

Materials:

- Methyl coumalate
- 14% Ammonium hydroxide
- 17% Aqueous sodium hydroxide
- Concentrated hydrochloric acid

- 500 mL beaker with magnetic stirring and external cooling
- 2 L beaker

Procedure:

- In a 500 mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.
- While stirring and maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over a period of 10 minutes.
- Continue stirring for an additional 45 minutes at approximately 20°C.
- In a separate 2 L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.
- Add the ammonium hydroxide solution containing the reaction mixture to the hot sodium hydroxide solution.
- Boil the resulting solution for 15-20 minutes.
- Cool the solution to room temperature and then further cool in an ice bath.
- Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid, while maintaining the temperature below 20°C.
- Collect the precipitated **6-hydroxynicotinic acid** by filtration.
- Wash the product with cold water and dry to yield the final product.

Biosynthetic Production using *Achromobacter xylosoxydans*

This protocol outlines a biotechnological approach for the enzymatic hydroxylation of nicotinic acid.[\[7\]](#)[\[8\]](#)

Objective: To produce **6-hydroxynicotinic acid** from nicotinic acid using whole-cell catalysis.

Materials:

- Achromobacter xylosoxydans cell culture
- Sodium nicotinate solution (5%)
- Concentrated sulfuric acid
- 3 L reaction vessel with aeration and stirring capabilities
- Centrifuge

Procedure:

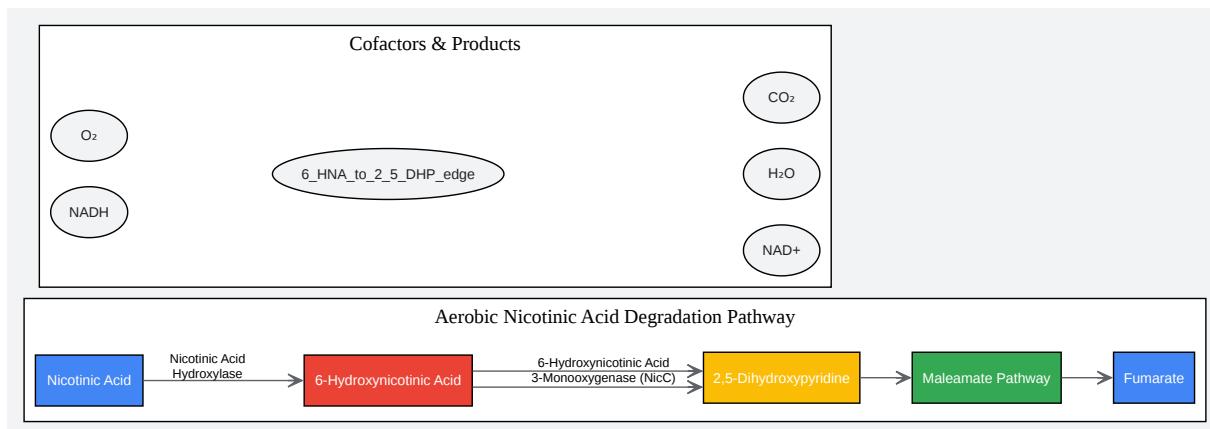
- Prepare a 3 L reaction vessel with 2250 mL of a 5% sodium nicotinate solution, adjusting the pH to 6.5.
- Heat the solution to 30°C.
- Add a suspension of Achromobacter xylosoxydans cells in 120 mL of water to the reaction vessel.
- Initiate intensive aeration and vigorous stirring.
- Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration.
- The reaction is complete when the dissolved oxygen concentration begins to rise, typically after about 7 hours.
- Terminate the reaction and centrifuge the suspension to separate the bacterial cells.
- Decant the clear supernatant and acidify to a pH of 1.5 with concentrated sulfuric acid to precipitate the **6-hydroxynicotinic acid**.
- Collect the precipitate by filtration and dry to obtain the pure product.[\[7\]](#)

Biological Significance and Applications

6-Hydroxynicotinic acid is a metabolite found in various organisms, including humans and bacteria.^[2] It plays a crucial role in the aerobic degradation of nicotinic acid in several bacterial species.^{[9][10]}

Microbial Nicotinic Acid Degradation

In aerobic bacteria such as *Pseudomonas putida*, **6-hydroxynicotinic acid** is a key intermediate in the catabolism of nicotinic acid.^{[9][10]} The pathway is initiated by the hydroxylation of nicotinic acid to form **6-hydroxynicotinic acid**. Subsequently, the enzyme **6-hydroxynicotinic acid 3-monooxygenase** (NicC), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of **6-hydroxynicotinic acid** to 2,5-dihydroxypyridine.^{[9][11][12]} This enzymatic step is a critical control point in the pathway.



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Caption: Aerobic degradation pathway of nicotinic acid.

Diagnostic Biomarker

The production of **6-hydroxynicotinic acid** from nicotinic acid is a unique metabolic capability of *Pseudomonas aeruginosa* among common urinary tract pathogens.^[4] This has led to its investigation as a potential biomarker for the rapid diagnosis of *P. aeruginosa* infections using techniques like NMR spectroscopy and mass spectrometry.^[4]

Agrochemical Synthesis

6-Hydroxynicotinic acid serves as a crucial intermediate in the synthesis of modern insecticides, particularly pyridylmethylamine pesticides like imidacloprid.^{[13][14]} Its chemical structure provides a versatile scaffold for the construction of these complex and highly effective agrochemicals.^[14]

Conclusion

6-Hydroxynicotinic acid is a molecule of considerable scientific and commercial interest. Its well-defined roles in microbial metabolism, potential as a diagnostic marker, and utility as a synthetic building block underscore its importance. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and developers working with this versatile compound. Further research into its biological activities and synthetic applications is likely to uncover new opportunities in medicine and agriculture.

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